n-[3,5-Bis(trifluoromethyl)phenyl]acetamide

Lipophilicity LogP Drug-likeness

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3), also known as 3,5-bis(trifluoromethyl)acetanilide, is a fluorinated aromatic amide with the molecular formula C₁₀H₇F₆NO and a molecular weight of 271.16 g/mol. It belongs to the trifluoromethylphenyl amide (TFMPA) class and features two electron-withdrawing trifluoromethyl groups symmetrically substituted at the 3- and 5-positions of the phenyl ring, appended to an acetamide moiety.

Molecular Formula C10H7F6NO
Molecular Weight 271.16 g/mol
CAS No. 16143-84-3
Cat. No. B090909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[3,5-Bis(trifluoromethyl)phenyl]acetamide
CAS16143-84-3
Molecular FormulaC10H7F6NO
Molecular Weight271.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18)
InChIKeyXMKZELXFBZUGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3): A Bis-Trifluoromethyl Acetanilide Building Block for Fluorinated Molecular Design


N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3), also known as 3,5-bis(trifluoromethyl)acetanilide, is a fluorinated aromatic amide with the molecular formula C₁₀H₇F₆NO and a molecular weight of 271.16 g/mol [1]. It belongs to the trifluoromethylphenyl amide (TFMPA) class and features two electron-withdrawing trifluoromethyl groups symmetrically substituted at the 3- and 5-positions of the phenyl ring, appended to an acetamide moiety. The compound is commercially available as a solid with a melting point of 160 °C and a predicted logP of approximately 3.7–3.76, indicating substantially enhanced lipophilicity relative to non-fluorinated acetanilide [2]. It is utilized as a fluorinated building block in medicinal chemistry, as a ligand precursor in catalysis, and as a key intermediate for synthesizing bioactive molecules including CCR5 antagonists and insecticidal TFMPA analogs [3][4].

Why Generic Substitution of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3) Fails: Physicochemical Consequences of the 3,5-Bis(CF₃) Substitution Pattern


The 3,5-bis(trifluoromethyl)phenyl substitution pattern in CAS 16143-84-3 produces physicochemical properties that cannot be replicated by non-fluorinated, mono-fluorinated, or differently substituted acetanilide analogs. The two –CF₃ groups impart a combined Hammett σₘ value of approximately +0.86, dramatically increasing the NH hydrogen bond donor capacity of the acetamide relative to unsubstituted acetanilide (σₘ ≈ 0) or mono-CF₃ analogs (σₘ ≈ +0.43) [1]. This enhanced H-bond donor strength, coupled with a logP increase of >2.5 units versus acetanilide and >1.0 unit versus mono-CF₃ acetanilide [2], means the compound occupies a distinct region of chemical space for membrane permeability, protein binding, and organocatalytic activity. Critically, the 3,5-bis(CF₃)phenyl motif has been independently validated as a privileged scaffold in hydrogen-bonding organocatalysis (e.g., Schreiner's thiourea), where the dual electron-withdrawing effect is essential for catalytic activity [3]. Simply procuring the 3,5-bis(trifluoromethyl)aniline precursor (CAS 328-74-5) is not equivalent, as the free amine lacks the acetamide's hydrogen bond donor and has different reactivity, stability, and handling characteristics. The quantitative evidence below demonstrates that these differences are substantial and experimentally consequential.

Quantitative Differentiation Evidence for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 3,5-Bis(CF₃) Acetanilide vs. Acetanilide and Mono-CF₃ Analog

N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3) exhibits a measured/predicted LogP of 3.76, which is approximately 2.6 log units higher than unsubstituted acetanilide (LogP = 1.16) and approximately 1.0 log unit higher than the mono-meta-CF₃ analog N-[3-(trifluoromethyl)phenyl]acetamide (LogP = 2.74) [1]. This 2.6 log-unit increase corresponds to an approximately 400-fold greater partition coefficient (octanol/water) for the bis-CF₃ compound relative to acetanilide. The XLogP3 computed by PubChem (3.7) is consistent with this value [2]. This places the compound near the upper bound of the typical drug-like lipophilicity range (LogP 1–4), whereas acetanilide sits near the lower bound and the mono-CF₃ analog occupies an intermediate position.

Lipophilicity LogP Drug-likeness Membrane permeability

Thermal Stability and Melting Point: 3,5-Bis(CF₃) Acetanilide vs. Non-Fluorinated and Mono-Fluorinated Analogs

The melting point of N-[3,5-bis(trifluoromethyl)phenyl]acetamide is reported as 160–162 °C across multiple authoritative databases . This is 46–47 °C higher than unsubstituted acetanilide (mp = 113–115 °C) and 54–59 °C higher than the mono-meta-CF₃ analog N-[3-(trifluoromethyl)phenyl]acetamide (mp = 103–106 °C) . The substantial elevation in melting point is attributable to enhanced intermolecular interactions—specifically stronger hydrogen bonding between the more acidic acetamide NH (due to the electron-withdrawing effect of two CF₃ groups) and the carbonyl oxygen, as well as possible C–F···H–C and π–π stacking interactions involving the electron-deficient aryl ring.

Thermal stability Melting point Crystal packing Process chemistry

Hydrogen Bond Donor Capacity: 3,5-Bis(CF₃) Enhancement vs. Acetanilide and Mono-CF₃ Analogs

The dual electron-withdrawing effect of the 3,5-bis(trifluoromethyl) substitution substantially enhances the hydrogen bond donor (HBD) capacity of the acetamide NH group. The predicted pKa of the amide NH for the target compound is 14.03 ± 0.70, reflecting significant acidification relative to non-fluorinated acetanilide . While the conjugate acid pKa of acetanilide is reported as 0.5 (reflecting protonation of the carbonyl oxygen, not NH deprotonation), the key operational parameter is the Hammett σₘ constant: two meta-CF₃ groups produce a combined σₘ of approximately +0.86, compared to 0 for unsubstituted acetanilide and +0.43 for a single meta-CF₃ [1]. This enhanced HBD capacity has been independently validated in the context of Schreiner's thiourea catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea), wherein the 3,5-bis(CF₃)phenyl motif is described as 'privileged' and the 'preferred substituent' for double H-bonding mediated organocatalysis, with a thiourea NH pKa (DMSO) of 8.4–8.5 [2][3]. The acetamide analog (CAS 16143-84-3) shares this electronic architecture and can serve as a direct precursor or comparative reference for this catalyst family.

Hydrogen bond donor pKa Electron-withdrawing effect Organocatalysis Molecular recognition

Discovery Pharmacology: CCR5 Antagonist Activity as a Differentiated Pharmacological Profile

Preliminary pharmacological screening has identified N-[3,5-bis(trifluoromethyl)phenyl]acetamide as a CCR5 receptor antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This pharmacological activity is conferred by the 3,5-bis(trifluoromethyl)phenyl pharmacophore, which is a recurring motif in multiple structurally distinct CCR5 and CCR2 antagonist series [2][3]. While unsubstituted acetanilide and mono-CF₃ acetanilide analogs have not been reported to exhibit comparable CCR5 antagonist activity, definitive head-to-head IC₅₀ comparisons for the exact compound 16143-84-3 versus its closest analogs remain absent from the public domain. The reported screening data are sufficient to establish a differentiated pharmacological entry point for this compound as a fragment or scaffold for CCR5-targeted drug discovery programs.

CCR5 antagonist HIV Chemokine receptor Inflammation Immunology

Validated Application Scenarios for N-[3,5-Bis(trifluoromethyl)phenyl]acetamide (CAS 16143-84-3): Where the Evidence Supports Prioritized Procurement


Fluorinated Fragment Library Design for Membrane-Permeable Lead Discovery

With a LogP of 3.76—approximately 400-fold higher than acetanilide—CAS 16143-84-3 is an ideal fragment for constructing compound libraries targeting intracellular or membrane-associated protein targets where passive membrane permeability is a prerequisite . Its balanced profile (MW = 271, 1 HBD, 7 HBA, rotatable bonds = 1) satisfies multiple drug-likeness criteria while providing a fluorinated core that can be elaborated at the acetyl methyl group or via the amide nitrogen. Procurement for fragment-based screening collections is supported by the compound's solid-state stability (mp = 160 °C) and commercial availability at ≥97% purity from multiple suppliers [1].

Organocatalyst Precursor and Reference Standard for Hydrogen-Bonding Catalysis Development

The 3,5-bis(trifluoromethyl)phenyl motif is the validated 'privileged' substituent in thiourea-based hydrogen-bonding organocatalysis (Schreiner's thiourea) [2]. CAS 16143-84-3 serves as both a direct synthetic precursor to this catalyst class (via thionation of the acetamide or deprotection/hydrolysis to the aniline followed by thiourea formation) and as an electronic reference standard for calibrating the contribution of the 3,5-bis(CF₃)aryl group to NH acidity and catalyst activity. The predicted pKa of 14.03 and the established σₘ of +0.86 per ring make this compound a quantifiable benchmark for comparing next-generation organocatalyst designs .

CCR5 Antagonist Hit-to-Lead and Scaffold-Hopping Programs

The documented CCR5 antagonist activity of this compound, combined with the established role of the 3,5-bis(CF₃)phenyl group in multiple independent CCR2/CCR5 antagonist chemotypes, positions CAS 16143-84-3 as a validated entry point for immunology and virology drug discovery [3][4]. Medicinal chemistry teams can procure this compound as a starting scaffold for systematic SAR exploration, benefiting from the fact that the acetamide group provides a synthetic handle for diversification (hydrolysis, N-alkylation, α-functionalization) while the 3,5-bis(CF₃)aryl group supplies the pharmacophoric element common to active series [5].

Agrochemical Lead Generation: Trifluoromethylphenyl Amide (TFMPA) Scaffold

The TFMPA compound class, defined by the 3,5-bis(CF₃)phenyl acetamide core, has demonstrated insecticidal, larvicidal, and repellent activities against Aedes aegypti mosquitoes across three generations of structure-activity studies (Tsikolia et al., 2013–2019) [5]. CAS 16143-84-3 represents the unelaborated parent scaffold of this series. Procuring this compound enables agrochemical discovery groups to use it as a reference baseline for evaluating the contribution of amide side-chain modifications to mosquitocidal potency, and as a synthetic intermediate for generating focused TFMPA libraries with variation at the acetyl position.

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